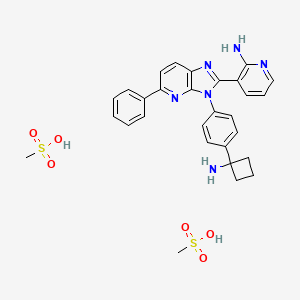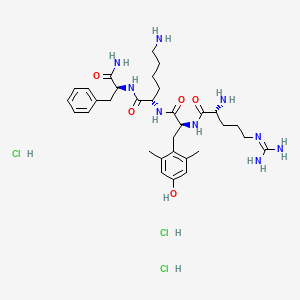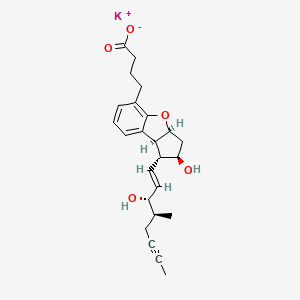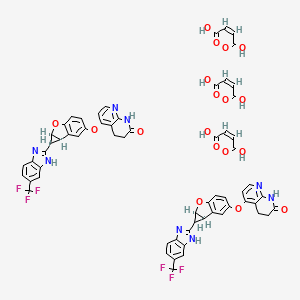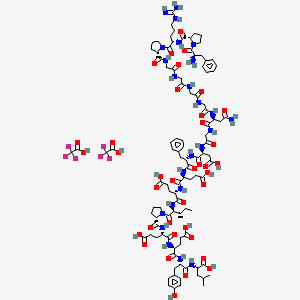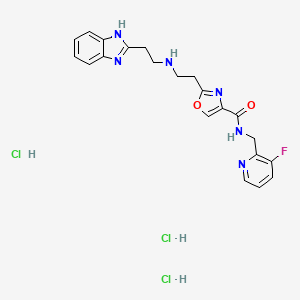
Sitravatinib l-malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sitravatinib l-malate is an orally available, small molecule tyrosine kinase inhibitor. It is known for its ability to target a spectrum of receptor tyrosine kinases, including TAM family receptors (TYRO3, AXL, MERTK) and split kinase family receptors (vascular endothelial growth factor receptor 2 [VEGF-R2], MET, RET, and KIT) . This compound has shown significant potential in preclinical and clinical studies for its anti-tumor activity and modulation of the tumor microenvironment .
Métodos De Preparación
Industrial Production Methods: Industrial production methods for Sitravatinib l-malate are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using optimized reaction conditions and purification techniques. The specifics of these methods are often kept confidential by pharmaceutical companies .
Análisis De Reacciones Químicas
Types of Reactions: Sitravatinib l-malate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its metabolic processing and therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the desired chemical transformations and to minimize side reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are typically analyzed using advanced analytical techniques to ensure their identity and purity .
Aplicaciones Científicas De Investigación
Sitravatinib l-malate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying tyrosine kinase inhibition and related mechanisms . In biology, it is employed in research on cell signaling pathways and cancer biology . In medicine, this compound is being investigated for its potential to treat various types of cancer, including non-small cell lung cancer and glioblastoma . In industry, it is used in the development of new therapeutic agents and drug formulations .
Mecanismo De Acción
Sitravatinib l-malate exerts its effects by inhibiting multiple tyrosine kinases, which are involved in various cellular processes such as cell proliferation, apoptosis, and migration . The compound targets specific molecular pathways, including the epidermal growth factor receptor (EGFR) pathway, to inhibit tumor growth and progression . By blocking these pathways, this compound disrupts the signaling networks that promote cancer cell survival and proliferation .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Sitravatinib l-malate include other tyrosine kinase inhibitors such as Osimertinib, Erlotinib, and Gefitinib . These compounds also target receptor tyrosine kinases and are used in the treatment of various cancers .
Uniqueness: What sets this compound apart from other similar compounds is its broad-spectrum activity against multiple tyrosine kinases and its ability to modulate the tumor microenvironment . This unique combination of properties makes it a promising candidate for the treatment of cancers that are resistant to other tyrosine kinase inhibitors .
Propiedades
IUPAC Name |
1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;2-hydroxybutanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29F2N5O4S.C4H6O5/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22;5-2(4(8)9)1-3(6)7/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42);2,5H,1H2,(H,6,7)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLGZWLGDROYHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F.C(C(C(=O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35F2N5O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidin-1-ium-2-carboxamide;chloride](/img/structure/B10860045.png)
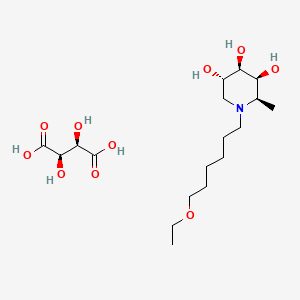
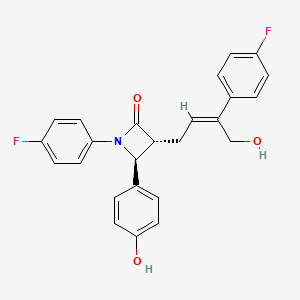
![1-[(1S,2R,5R,7R,8R,10S,11S,14S,15S)-8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]ethanone](/img/structure/B10860057.png)
![[(3R,5S,6S,7S,8S,9S,12R,13S,14R,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B10860074.png)
